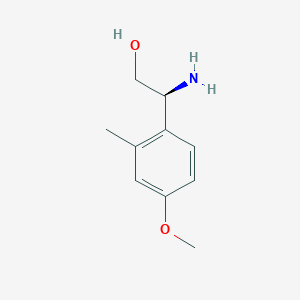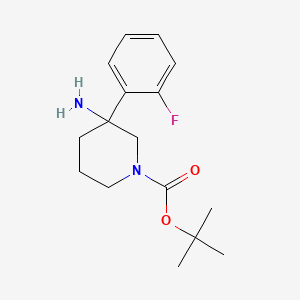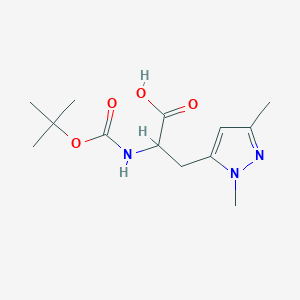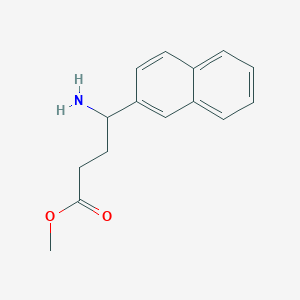
2-(Pyrrolidin-2-ylmethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and their ability to serve as scaffolds for drug development .
Preparation Methods
Chemical Reactions Analysis
2-(Pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring
Scientific Research Applications
2-(Pyrrolidin-2-ylmethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways and enzymes .
Comparison with Similar Compounds
Similar compounds include:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures.
Pyrrolidine-2-one: This compound features a carbonyl group, which alters its reactivity and biological activity.
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents that affect their properties
2-(Pyrrolidin-2-ylmethyl)thiazole is unique due to its combination of the pyrrolidine and thiazole rings, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-7(9-3-1)6-8-10-4-5-11-8/h4-5,7,9H,1-3,6H2 |
InChI Key |
WPVHZZQOCLEWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)



![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)




